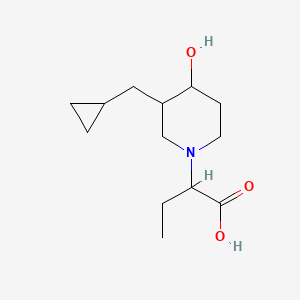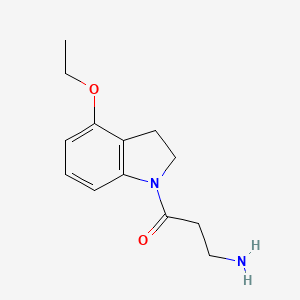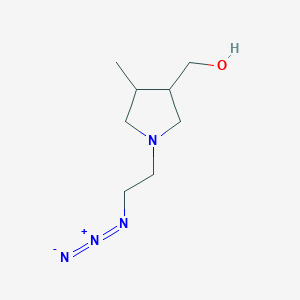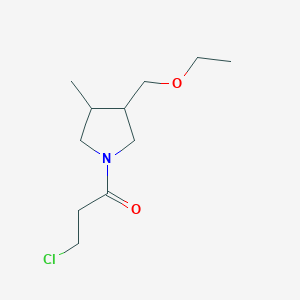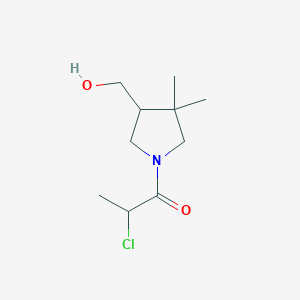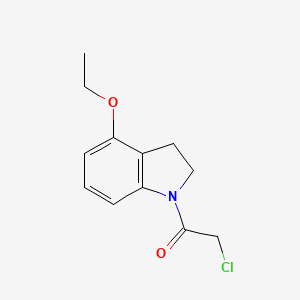
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and related compounds have shown significant potential in the field of synthetic and medicinal chemistry. For instance, novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones have been synthesized efficiently, which hold potential in medicinal chemistry due to their antiproliferative effects on human promyelocytic leukemia cell lines (Nishimura et al., 2022).
Additionally, derivatives of dihydropyrimidin-4(1H)-ones have been created to evaluate their pharmacological profiles. These derivatives maintain or even increase local anesthetic activity, showcasing the relevance of the thioxo group and alkyl substituents in their structure (Ranise et al., 1997).
Corrosion Inhibition
In the field of materials science, thiopyrimidine derivatives, including 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been investigated for their corrosion inhibition properties. These derivatives have shown high efficiency in preventing corrosion in metals, making them significant in industrial applications (Singh et al., 2016).
Antiviral Research
This compound has also been studied for its antiviral properties, specifically as a potent inhibitor against HIV-1. Research on DB-02, a derivative of this compound, indicated low cytotoxicity and significant anti-HIV-1 activity, suggesting potential use in antiretroviral therapy (Zhang et al., 2013).
Antimicrobial and Anticancer Research
Studies have also focused on the synthesis of various derivatives for potential antimicrobial and anticancer applications. For instance, triazolopyrimidines and pyridotriazolopyrimidinones derived from thioxopyrimidines were evaluated for their antimicrobial activities, indicating the potential for development into new antimicrobial agents (Gomha et al., 2018).
Agricultural Applications
Furthermore, the compound has been studied for its potential in agricultural applications. Synthesized derivatives have shown growth stimulant properties, suggesting their utility in enhancing plant growth and productivity (Pivazyan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(cyclohexylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQTSCYLFZLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



